

# Acarbose and Cardiovascular Outcomes: A Cross-Study Validation and Comparative Analysis

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## Compound of Interest

Compound Name: *Acarbose sulfate*

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This guide provides a comprehensive analysis of the cardiovascular outcomes associated with Acarbose treatment, validated across multiple studies. It offers a comparative perspective against other major classes of type 2 diabetes medications, supported by quantitative data from key clinical trials and meta-analyses. Detailed experimental protocols and visual representations of signaling pathways and trial workflows are included to facilitate a deeper understanding of the evidence base.

## Comparative Analysis of Cardiovascular Outcomes

The following table summarizes the cardiovascular outcome data for Acarbose and comparator drug classes: Sodium-Glucose Co-transporter-2 (SGLT2) inhibitors, Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Drug Class/Study	Primary Outcome	Hazard Ratio (HR) / Relative Risk (RR)	95% Confidence Interval (CI)	p-value	Key Findings
Acarbose					
Meta-analysis (7 studies)[1][2]	Any Cardiovascular Event	0.65 (HR)	0.48 - 0.88	0.0061	Significant reduction in the risk of any cardiovascular event.[1][2]
Myocardial Infarction	0.36 (HR)	0.16 - 0.80	0.0120	Significant reduction in the risk of myocardial infarction.[1][2]	
STOP-NIDDM Trial[3][4]	Any Cardiovascular Event	0.51 (HR)	0.28 - 0.95	0.03	Significant reduction in the risk of cardiovascular events in patients with impaired glucose tolerance.[3][4]
Myocardial Infarction	0.09 (HR)	0.01 - 0.72	0.02	Marked reduction in the risk of myocardial infarction.[3]	
ACE Trial[5]	5-point MACE*	0.98 (HR)	0.86 - 1.11	0.73	No significant reduction in

the primary composite cardiovascular outcome in patients with coronary heart disease and impaired glucose tolerance.[5]

#### SGLT2 Inhibitors

Meta-analysis[6]	3-point MACE	0.91 (HR)	0.87 - 0.96	<0.0001	Significant reduction in major adverse cardiovascular events.[6]
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Cardiovascular Death	0.86 (HR)	0.81 - 0.92	<0.0001	Significant reduction in cardiovascular death.[6]
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#### GLP-1 Receptor Agonists

Meta-analysis[7]	3-point MACE	0.86 (HR)	0.80 - 0.93	-	Consistent reduction in major adverse cardiovascular events.[7]
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#### DPP-4 Inhibitors

Meta-analysis[8]	Cardiovascular Event	0.48 (RR)	0.31 - 0.75	<0.001	Earlier meta-analyses suggested a lower risk of cardiovascular events, but this was not confirmed in later, larger trials.[8]
SAVOR-TIMI 53 (Saxagliptin) [9]	Hospitalization for Heart Failure	1.27 (HR)	1.07 - 1.51	0.007	Increased risk of hospitalization for heart failure.[9]

\*5-point MACE (Major Adverse Cardiovascular Events) in the ACE trial included cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure.[5] \*\*3-point MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[6][7]

## Experimental Protocols

### STOP-NIDDM Trial (Study to Prevent Non-Insulin-Dependent Diabetes Mellitus)

- Objective: To assess the effect of acarbose in preventing or delaying the development of type 2 diabetes in individuals with impaired glucose tolerance (IGT) and to evaluate its impact on cardiovascular events and hypertension.[4][10]
- Study Design: International, multicenter, double-blind, placebo-controlled, randomized trial. [3]
- Participants: 1,429 patients with IGT.[3]

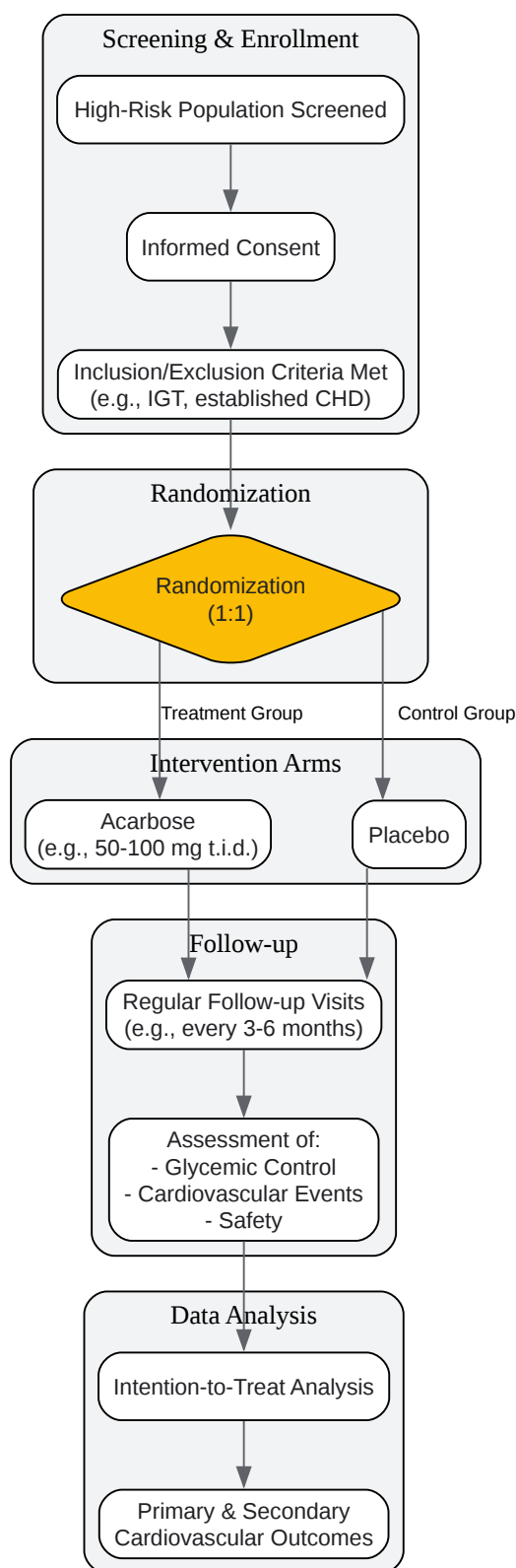
- Intervention: Patients were randomized to receive either 100 mg of acarbose three times a day or a placebo.[3]
- Primary Outcome: Development of type 2 diabetes.[10]
- Secondary Cardiovascular Outcomes: Development of major cardiovascular events (a composite of coronary heart disease, cardiovascular death, congestive heart failure, cerebrovascular event, and peripheral vascular disease) and hypertension.[3][4]
- Follow-up: Mean of 3.3 years.[3]

## ACE Trial (Acarbose Cardiovascular Evaluation)

- Objective: To determine if acarbose could reduce the risk of cardiovascular events in Chinese patients with established coronary heart disease and impaired glucose tolerance.[5][11]
- Study Design: Randomized, double-blind, placebo-controlled, phase 4 trial.[5]
- Participants: 6,522 Chinese patients with coronary heart disease and impaired glucose tolerance.[5][11]
- Intervention: Patients were randomly assigned to receive oral acarbose (50 mg three times a day) or a matching placebo, in addition to standardized cardiovascular secondary prevention therapy.[5]
- Primary Outcome: A five-point composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure.[5]
- Follow-up: Median of 5.0 years.[5]

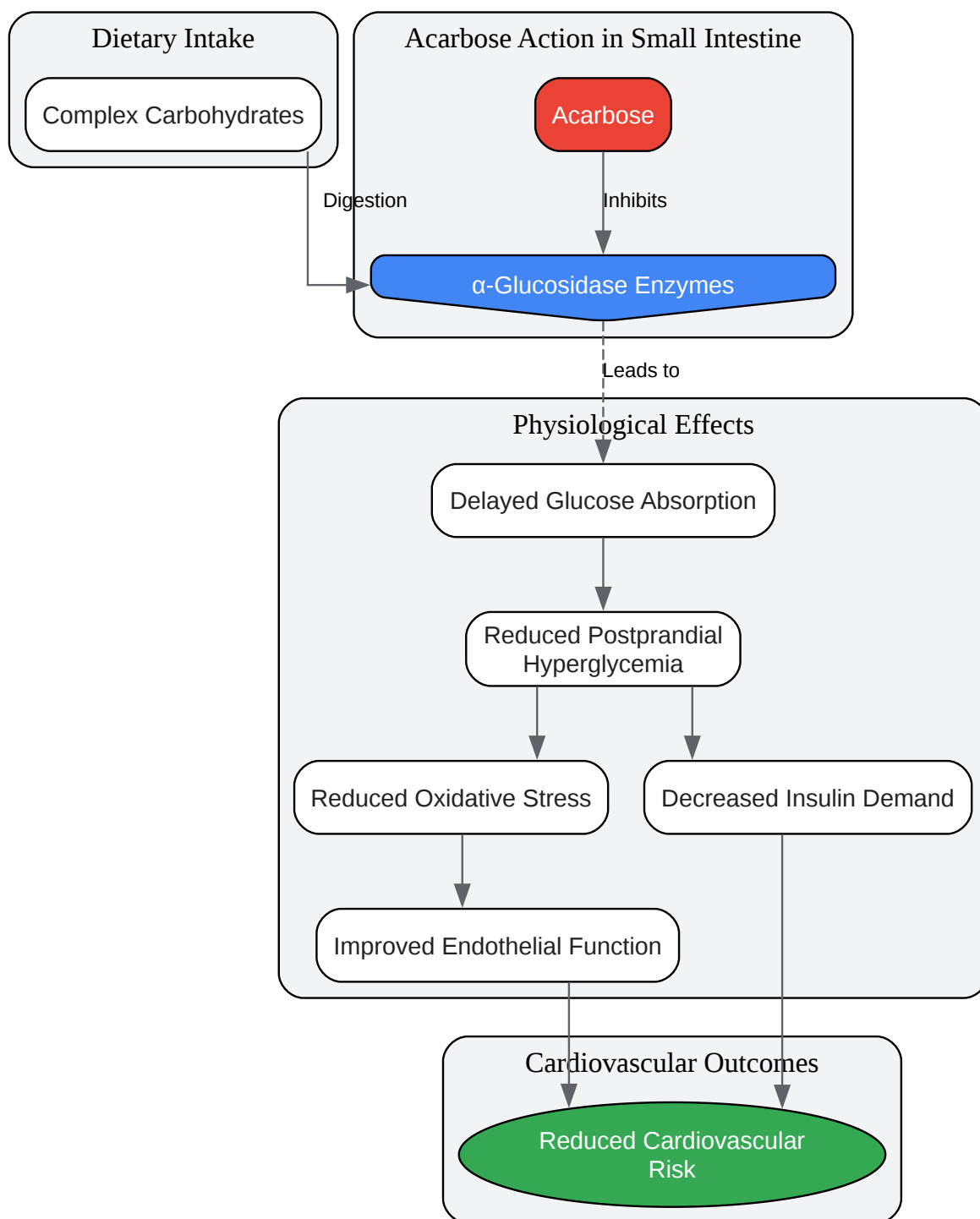
## Visualizing Methodologies and Mechanisms

To further clarify the experimental design and the proposed biological activity of Acarbose, the following diagrams are provided.



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Experimental Workflow of a Typical Acarbose Cardiovascular Outcome Trial.



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Proposed Signaling Pathway for Acarbose's Cardiovascular Impact.

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